molecular formula C13H13BrO2 B13459553 6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one

6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one

Cat. No.: B13459553
M. Wt: 281.14 g/mol
InChI Key: CRISSXBZIILOIG-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one is a spirocyclic compound featuring a fused indene-oxane system with a bromine substituent at the 6-position and a ketone group at the 3-position. Its molecular formula is C₁₃H₁₃BrO₂, and its molecular weight is 281.15 g/mol (calculated from , which lists the non-brominated parent compound as C₁₃H₁₄O₂, MW 202.26). The bromine atom enhances its reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for Suzuki coupling reactions (). Its spirocyclic architecture contributes to conformational rigidity, which is advantageous in drug design for modulating target binding .

Properties

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

IUPAC Name

5-bromospiro[2H-indene-3,4'-oxane]-1-one

InChI

InChI=1S/C13H13BrO2/c14-9-1-2-10-11(7-9)13(8-12(10)15)3-5-16-6-4-13/h1-2,7H,3-6,8H2

InChI Key

CRISSXBZIILOIG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC(=O)C3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,4’-oxan]-3-one typically involves the reaction of indene derivatives with bromine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process starting from readily available raw materials. The process includes bromination, cyclization, and purification steps to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydrospiro[indene-1,4’-oxan]-3-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxan derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of de-brominated products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted spiro compounds, oxidized derivatives, and reduced forms of the original compound.

Scientific Research Applications

6-Bromo-2,3-dihydrospiro[indene-1,4’-oxan]-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydrospiro[indene-1,4’-oxan]-3-one involves its interaction with specific molecular targets. The bromine atom and the spiro structure play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural features, and applications:

Compound Name Molecular Formula Substituents/Heterocycle Key Features/Applications References
6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one C₁₃H₁₃BrO₂ Br, oxane ring Suzuki coupling precursor; potential kinase inhibitor intermediate
tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate C₁₉H₂₄BrNO₂ Br, piperidine ring, tert-butyl carbamate Protected amine for peptide-mimetic drug candidates; enhances solubility
6-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane] C₁₂H₁₁BrO₂ Br, dioxolane ring Discontinued due to instability; explored as a chiral building block
5-Bromo-2,3-dihydro-1H-inden-1-one C₉H₇BrO Br, non-spiro indanone Simpler analog; used in organic synthesis for Friedel-Crafts reactions
6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one C₁₃H₁₄BrNO Br, indole ring Investigated for CNS-targeted therapeutics due to indole's affinity for serotonin receptors
2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)acetic Acid C₂₀H₂₆FNO₄ F, piperidine ring, carboxylic acid Fluorinated derivative with enhanced metabolic stability; used in prodrug development

Structural and Functional Differences

  • Heterocycle Variations: Oxane vs. Piperidine/Dioxolane: The oxane ring () provides moderate electron-donating effects, while piperidine () introduces a basic nitrogen for hydrogen bonding. Dioxolane () offers chirality but suffers from hydrolytic instability. Indole vs.
  • Substituent Effects :

    • Bromine vs. Fluorine : Bromine enhances electrophilicity for cross-coupling (), whereas fluorine improves bioavailability and metabolic resistance ().
    • Hydroxyl vs. Ketone : The hydroxyl derivative () increases polarity but reduces stability compared to the ketone.

Biological Activity

6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H11BrO2
  • Molecular Weight : 251.12 g/mol
  • Structure : The compound features a spirocyclic structure that integrates an indene and an oxan moiety, which contributes to its unique biological activity and reactivity.

The biological activity of 6-bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one is largely attributed to its structural components:

  • The bromine atom enhances electrophilic reactivity.
  • The spirocyclic structure provides rigidity, influencing interactions with biological targets such as enzymes and receptors.

These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections.

Antimicrobial Properties

Research indicates that 6-bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one exhibits significant antimicrobial activity. In vitro studies have shown:

  • Effective inhibition against various Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values comparable or superior to standard antibiotics like ciprofloxacin .
Bacterial StrainMIC (μM)
Staphylococcus aureus16.4
Escherichia coli16.5
Klebsiella pneumoniae16.1
Bacillus cereus12.4

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • Studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer .
  • The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells.

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several derivatives of spiro[indene] compounds, including 6-bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one. The results indicated that this compound exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics .

Study 2: Anticancer Evaluation

In a separate investigation involving human cancer cell lines, 6-bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The study highlighted its potential as a lead compound in drug development for targeted cancer therapies .

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